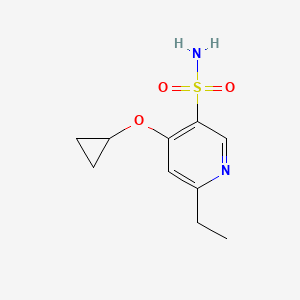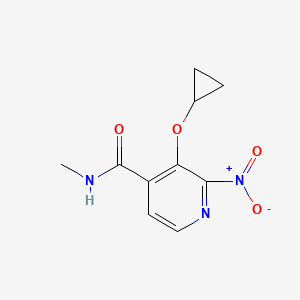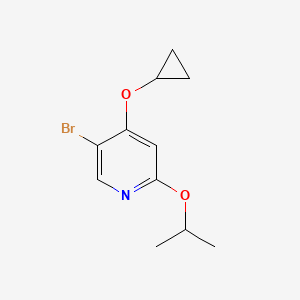
3-Tert-butoxy-5-cyclopropoxy-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butoxy-5-cyclopropoxy-2-methylpyridine is an organic compound with the molecular formula C13H19NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to the pyridine ring, along with a methyl group at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-5-cyclopropoxy-2-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyridine, tert-butyl alcohol, and cyclopropyl alcohol.
Formation of Intermediates: The tert-butoxy and cyclopropoxy groups are introduced through reactions with tert-butyl chloride and cyclopropyl chloride, respectively, in the presence of a base such as sodium hydride.
Final Coupling: The intermediates are then coupled with 2-methylpyridine under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process typically includes:
Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to ensure consistent product quality.
Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butoxy-5-cyclopropoxy-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy or cyclopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Tert-butoxy-5-cyclopropoxy-2-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Tert-butoxy-5-cyclopropoxy-2-methylpyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Tert-butoxy-3-cyclopropoxy-2-methylpyridine: Similar structure with the tert-butoxy and cyclopropoxy groups at different positions.
3-Tert-butoxy-5-cyclopropoxy-2-methoxypyridine: Similar structure with a methoxy group instead of a methyl group.
Uniqueness
3-Tert-butoxy-5-cyclopropoxy-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-2-methyl-3-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C13H19NO2/c1-9-12(16-13(2,3)4)7-11(8-14-9)15-10-5-6-10/h7-8,10H,5-6H2,1-4H3 |
Clave InChI |
LASCHOXSVACYSL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=N1)OC2CC2)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




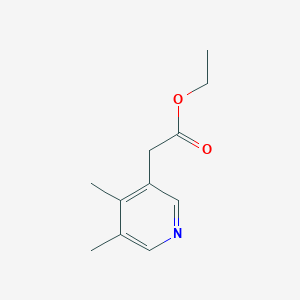

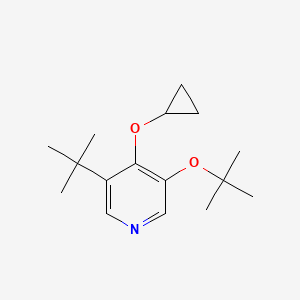
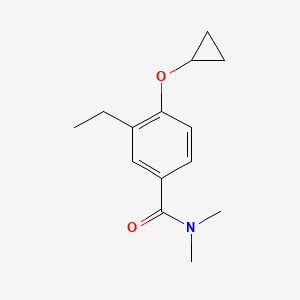
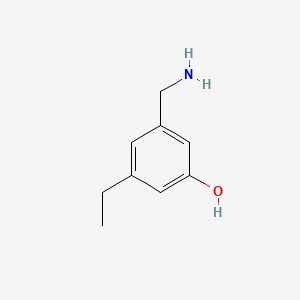
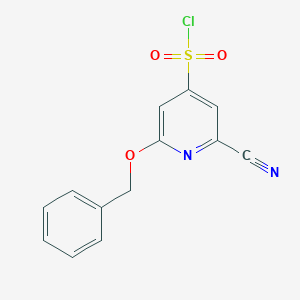


![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)
